

Introduction: Situating a Key Intermediate in Modern Drug Discovery

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Compound of Interest

Compound Name: *Methyl 2-chloro-4-cyanobenzoate*

CAS No.: 98592-34-8

Cat. No.: B1396589

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Methyl 2-chloro-4-cyanobenzoate is a substituted aromatic ester that has garnered significant interest within the scientific community, particularly among researchers in medicinal chemistry and drug development. Its unique trifunctional structure—featuring a methyl ester, a chloro group, and a cyano group—positions it as a versatile and highly valuable building block for the synthesis of complex heterocyclic compounds and Active Pharmaceutical Ingredients (APIs). The strategic placement of these functional groups allows for a wide array of chemical modifications, such as nucleophilic substitution, hydrolysis, and reduction, making it a pivotal intermediate in the creation of novel therapeutic agents.[1][2]

Understanding the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective and safe utilization in a laboratory setting. Properties such as melting point, solubility, and physical state directly inform critical process parameters, including reaction solvent selection, purification strategies (e.g., recrystallization), and storage conditions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of **Methyl 2-chloro-4-cyanobenzoate**, explains the causality behind experimental choices for their determination, and offers field-proven protocols to ensure scientific integrity and reproducibility.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. **Methyl 2-chloro-4-cyanobenzoate** is unambiguously identified by its unique Chemical Abstracts Service (CAS) number and molecular structure.

Identifier	Value	Source
IUPAC Name	Methyl 2-chloro-4-cyanobenzoate	
CAS Number	98592-34-8	[3]
Molecular Formula	C ₉ H ₆ ClNO ₂	[3]
Molecular Weight	195.6 g/mol	[3]
Canonical SMILES	<chem>COC(=O)C1=C(C=C(C=C1)C#N)Cl</chem>	[3]

The spatial arrangement of the atoms and functional groups dictates the molecule's reactivity and physical behavior. The chloro and cyano groups are electron-withdrawing, influencing the electron density of the aromatic ring and the reactivity of the ester group.

Caption: Molecular Structure of **Methyl 2-chloro-4-cyanobenzoate**.

Core Physical Properties

The physical properties of a compound provide a macroscopic reflection of its microscopic molecular structure and intermolecular forces. For **Methyl 2-chloro-4-cyanobenzoate**, these properties are essential for handling, reaction setup, and purification.

Property	Value	Comments and Implications
Physical State	Solid	Typically a crystalline powder at room temperature.
Melting Point	115–117°C	This sharp melting range is indicative of a pure crystalline solid.[1] Impurities will typically cause a depression and broadening of the melting point.[4]
Boiling Point	305.8°C (Predicted)	The high boiling point reflects the compound's molecular weight and polarity, suggesting low volatility under standard conditions.[1]
Solubility	Insoluble in water.[5] Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) and some organic solvents (e.g., Chloroform, Ethyl Acetate).[1][5]	The presence of the polar ester and cyano groups allows for solubility in polar organic solvents, while the overall molecular size and aromatic ring limit water solubility. This profile is critical for selecting appropriate reaction and recrystallization solvents.
Storage	Sealed in dry, Room Temperature	Indicates the compound is stable under normal laboratory conditions but should be protected from moisture.[3][5]

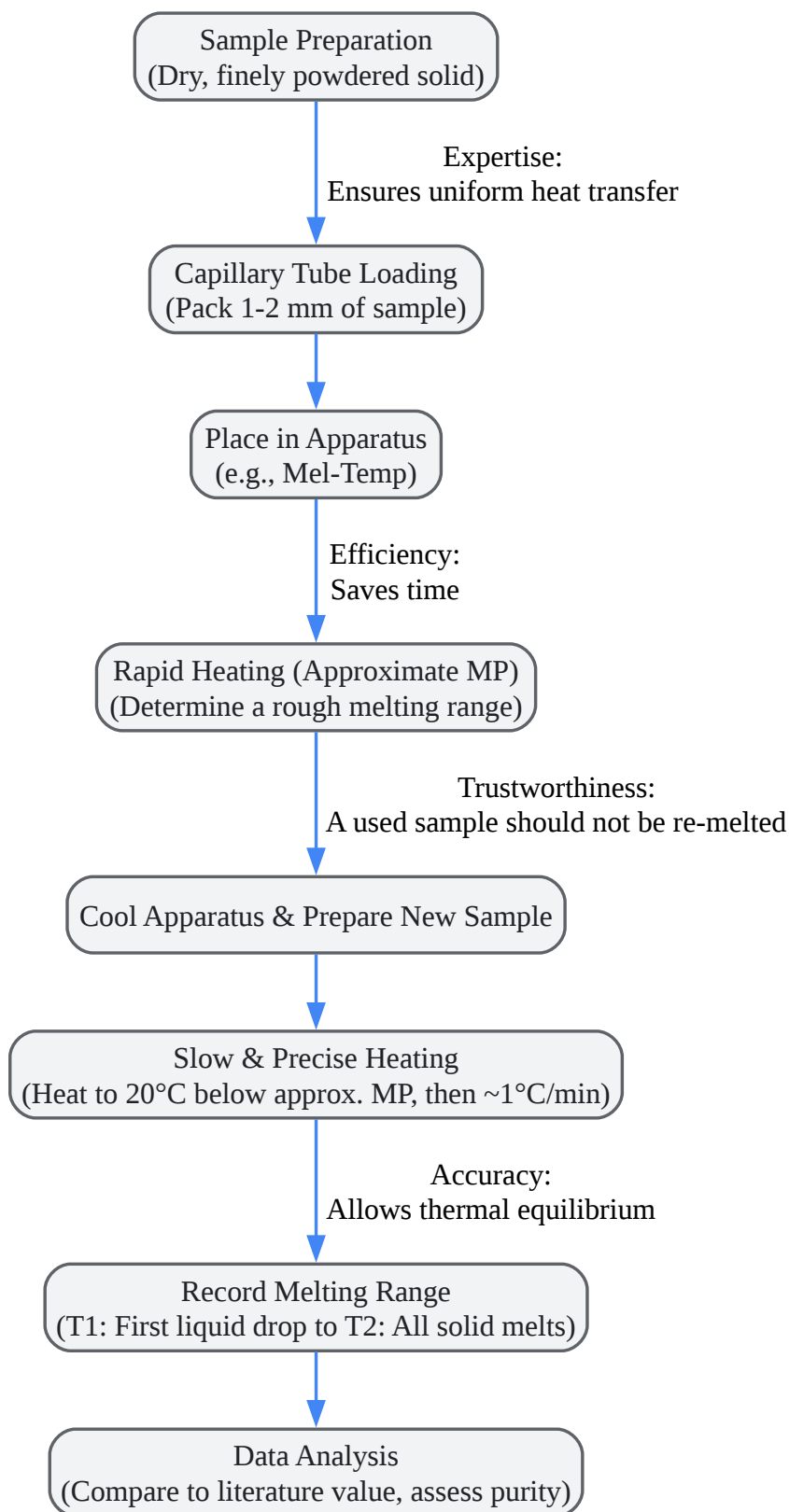
Experimental Determination of Physical Properties

To ensure scientific rigor, physical properties must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining the melting point and solubility profile of **Methyl 2-chloro-4-cyanobenzoate**.

Melting Point Analysis: A Criterion for Purity

The melting point is one of the most critical and easily measured physical properties to assess the purity of a crystalline solid.[6] A pure compound melts over a narrow range (typically 0.5-2°C), whereas an impure sample exhibits a depressed and broadened melting range.[4]

Causality Behind the Method: As a crystalline solid is heated, the thermal energy overcomes the intermolecular forces holding the molecules in a rigid lattice.[4] For a pure substance, this transition is sharp and occurs at a characteristic temperature.[6] Impurities disrupt this crystal lattice, weakening the intermolecular forces and requiring less energy (a lower temperature) to break them apart.[4] The melting process also occurs over a wider range as different regions of the crystal have varying concentrations of the impurity.[4]



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